molecular formula C7H7BrN2O2 B2504262 5-bromo-N-methoxypyridine-2-carboxamide CAS No. 1493579-62-6

5-bromo-N-methoxypyridine-2-carboxamide

Cat. No.: B2504262
CAS No.: 1493579-62-6
M. Wt: 231.049
InChI Key: FXLZEXWBPMXEGH-UHFFFAOYSA-N
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Description

5-Bromo-N-methoxypyridine-2-carboxamide ( 1493579-62-6) is a high-purity (≥95%) brominated pyridine derivative intended for research and further manufacturing applications. This compound, with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol, is characterized as a versatile building block in organic synthesis . Pyridine-2-carboxamide compounds are recognized for their utility as ligands in developing metal-organic coordination complexes, which are of significant interest in materials science due to their potential nonlinear optical (NLO) properties . Furthermore, structurally similar carboxamide derivatives have demonstrated substantial pharmacological activity in research, particularly as selective agonists for serotonin receptors, indicating the value of this chemical class in medicinal chemistry and drug discovery programs . The product is offered with the specification "For Research Use Only" and is strictly not intended for diagnostic or therapeutic applications, nor for direct human use . Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures. It is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-bromo-N-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-10-7(11)6-3-2-5(8)4-9-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLZEXWBPMXEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methoxypyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the methoxy and carboxamide groups. One common method involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-methoxypyridine. This intermediate is then subjected to amidation reactions to introduce the carboxamide group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Aldehydes, acids, or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

5-bromo-N-methoxypyridine-2-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Research indicates that this compound may possess:

  • Anticancer Properties : Studies have shown that it exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. In vitro assays demonstrated its effectiveness against breast and colon cancer cells, suggesting its potential as a lead compound for anticancer drug development .
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its bromine and methoxy groups facilitate various nucleophilic substitution reactions, allowing researchers to create derivatives with tailored biological activities.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Bromination of Pyridine Derivatives : The bromine atom is introduced at the 5-position of the pyridine ring using brominating agents such as N-bromosuccinimide.
  • Carboxamide Formation : The subsequent reaction with methanol or methoxyamine leads to the formation of the carboxamide functional group.

Biological Research

The compound has been used as a biochemical probe in enzymatic studies. Its ability to interact with specific enzymes makes it valuable for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. For instance, it has been explored as an inhibitor in studies targeting specific metabolic pathways involved in cancer progression .

Anticancer Activity

A recent study evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated:

  • Cell Line Tested : MCF-7 (breast cancer) and HCT116 (colon cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HCT116: 20 µM

These findings suggest that the compound has significant potential as an anticancer agent.

Anti-inflammatory Effects

In another study assessing anti-inflammatory properties, this compound was shown to reduce pro-inflammatory cytokines in vitro, indicating its possible role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine ring : A six-membered aromatic ring with nitrogen at position 1.
  • Substituents :
    • Bromine at position 5 (electron-withdrawing group).
    • Methoxy-substituted carboxamide (-CONH-OCH₃) at position 2.
  • Molecular formula : Presumed to be C₇H₇BrN₂O₂ (based on analogous compounds).

Comparison with Structurally Similar Compounds

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)

Structural Differences :

  • Additional chlorine atom at position 2.
  • N-methyl group on the carboxamide (vs. N-methoxy in the target compound).
  • Carboxamide at position 4 (vs. position 2 in the target compound).
    Molecular Formula : C₈H₈BrClN₂O₂ .
    Key Properties :
  • The chlorine atom increases molecular weight (MW = 288.52 g/mol) and may enhance electrophilicity.
  • Applications: Likely used as a pharmaceutical intermediate, though specific data are unavailable.

5-Bromo-2-methoxypyridine-3-carboxamide (CAS 1245646-66-5)

Structural Differences :

  • Carboxamide at position 3 (vs. position 2 in the target compound).
  • No N-substituent on the carboxamide (vs. N-methoxy). Molecular Formula: C₇H₇BrN₂O₂ . Key Properties:
  • The absence of an N-methoxy group may increase metabolic stability in biological systems.

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide (CAS 2140326-79-8)

Structural Differences :

  • Methyl groups at positions 4 and 4.
  • Carboxamide at position 3.
    Molecular Formula : C₁₀H₁₁BrN₂O₂ .
    Key Properties :
  • Increased lipophilicity (logP ~2.5 estimated) compared to the target compound.
    Applications : Used in custom synthesis for drug discovery, with facilities supporting scale-up production .

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

Structural Differences :

  • Amine group at position 2 (vs. carboxamide).
  • 3,4-Dimethoxybenzyl substituent on the amine.
    Synthesis : Prepared via reductive amination of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde .
    Key Properties :
  • Crystalline structure stabilized by N–H···N hydrogen bonds, enhancing thermal stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Pyridine Positions) Key Features Applications
5-Bromo-N-methoxypyridine-2-carboxamide Not explicitly listed C₇H₇BrN₂O₂ 5-Br, 2-CONH-OCH₃ Discontinued commercial availability Research intermediate (inferred)
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide 1256790-08-5 C₈H₈BrClN₂O₂ 5-Br, 2-Cl, 4-CONH-OCH₃, N-CH₃ Higher MW, electrophilic Pharmaceutical intermediate
5-Bromo-2-methoxypyridine-3-carboxamide 1245646-66-5 C₇H₇BrN₂O₂ 5-Br, 2-OCH₃, 3-CONH₂ Positional isomer, no N-substituent Understudied, potential drug candidate
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide 2140326-79-8 C₁₀H₁₁BrN₂O₂ 5-Br, 2-OCH₃, 3-CONH₂, 4/6-CH₃ Steric hindrance, lipophilic Custom synthesis, drug discovery
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Not provided C₁₅H₁₅BrN₂O₂ 5-Br, 2-NH-(3,4-dimethoxybenzyl) Hydrogen-bonded crystal structure Anti-tumor/anti-viral research

Biological Activity

5-Bromo-N-methoxypyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic effects. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies that highlight its significance in various research fields.

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a methoxy group, and a carboxamide functional group. The compound can be synthesized through various methods, typically starting from 5-bromopicolinic acid. The synthesis involves the conversion of the carboxylic acid group to an amide via reaction with methoxyamine under dehydration conditions. This process can yield high-purity products suitable for further biological evaluation.

Reaction Pathways

The compound undergoes several chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction : The methoxy group can be oxidized to form aldehydes or acids.
  • Coupling Reactions : It can participate in reactions like Suzuki or Heck coupling to create more complex molecules.

The biological activity of this compound primarily involves its role as a building block in the synthesis of bioactive compounds targeting neurological and inflammatory pathways. Its unique functional groups enhance solubility and binding properties, making it effective in biochemical assays to study enzyme activities and protein interactions.

Anticancer Activity

Recent studies have demonstrated the compound's potential in anticancer applications. For instance, derivatives of similar pyridine compounds have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through specific molecular targets .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against multidrug-resistant strains of bacteria. Research has indicated that related compounds can effectively inhibit growth in pathogens such as Staphylococcus aureus, suggesting potential applications in treating infections resistant to standard antibiotics .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of pyridine derivatives, this compound was included in a panel of compounds tested against A549 cells. The results indicated that certain modifications to the structure enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study utilized MTT assays to assess cell viability post-treatment, revealing structure-dependent activity profiles among the tested compounds .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyridine derivatives against multidrug-resistant Staphylococcus aureus. The findings showed that compounds with similar structural features to this compound exhibited significant inhibitory effects against resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundBromine at 5-position; methoxy and carboxamide groupsAnticancer and antimicrobial properties
5-Bromo-2-methoxypyridineLacks carboxamide group; less versatileLimited biological activity
5-Bromo-N-methylpyridine-2-carboxamideMethyl instead of methoxy; altered reactivityVaries; less studied

This table illustrates how structural variations impact biological activity, emphasizing the unique position of this compound as a versatile compound in drug design.

Q & A

Basic Question: What are the recommended synthetic routes for 5-bromo-N-methoxypyridine-2-carboxamide, and how do reaction conditions influence yield?

Answer:
A common approach involves bromination of a pyridine precursor. For example, bromination using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C is effective for introducing bromine at the 5-position of the pyridine ring . Subsequent functionalization of the carboxamide group can be achieved via nucleophilic substitution or coupling reactions. Key parameters include:

  • Temperature control : Low temperatures (0–5°C) minimize side reactions during bromination.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for amide bond formation .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in advanced derivatization .

Advanced Question: How can researchers optimize regioselectivity in functionalizing this compound for target molecules?

Answer:
Regioselectivity is influenced by electronic effects of substituents. The methoxy group at the 2-position directs electrophilic substitution to the 5-position due to its electron-donating resonance effect, while the carboxamide group deactivates the ring . Strategies include:

  • Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution to guide substitution sites .
  • Protecting groups : Temporarily masking the carboxamide (e.g., with tert-butoxycarbonyl) can redirect reactivity .
  • Cross-coupling conditions : Suzuki-Miyaura coupling with aryl boronic acids requires precise Pd catalyst selection to avoid dehalogenation .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy at C2, bromine at C5) and purity. Aromatic proton signals typically appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 245.0 for C₇H₆BrN₂O₂) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Question: How can researchers resolve contradictions in reported bromination yields for pyridine derivatives?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Unreacted starting materials or di-brominated byproducts may skew yield calculations. Use GC-MS or LC-MS to quantify side products .
  • Reagent stoichiometry : Excess NBS (1.2–1.5 equivalents) ensures complete monobromination but risks di-substitution at higher ratios .
  • Reaction monitoring : In-situ IR spectroscopy tracks NBS consumption to optimize reaction termination .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential release of toxic HBr gas during bromination .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Question: How can computational methods enhance the design of derivatives for biological activity studies?

Answer:

  • Structure-Activity Relationship (SAR) modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases) by analyzing hydrogen bonding with the carboxamide group .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.8 for improved blood-brain barrier penetration) .
  • Reaction pathway simulation : Quantum mechanics/molecular mechanics (QM/MM) models optimize synthetic routes for novel derivatives .

Advanced Question: What experimental design principles apply to scaling up synthesis while maintaining purity?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design identifies interactions between DMF volume, reaction time, and Pd catalyst concentration .
  • Continuous flow chemistry : Reduces batch variability and improves heat transfer for exothermic bromination steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

Advanced Question: How can crystallography elucidate the solid-state behavior of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and packing motifs. The bromine atom’s van der Waals radius (1.85 Å) influences crystal lattice stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to predict solubility and polymorphism .
  • Powder XRD : Detects amorphous impurities during scale-up, ensuring batch consistency .

Basic Question: What strategies mitigate decomposition of this compound during storage?

Answer:

  • Temperature control : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group .
  • Light protection : Amber glass vials minimize photodegradation of the bromine-carbon bond .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to reduce moisture-induced degradation .

Advanced Question: How can researchers leverage kinetic studies to improve catalytic amidation reactions?

Answer:

  • Rate law determination : Monitor carboxamide formation via ¹H NMR to establish pseudo-first-order kinetics. For example, kobs for Pd-catalyzed amidation is proportional to [Pd]₀ .
  • Activation energy (Eₐ) : Use Arrhenius plots to compare Eₐ for alternative catalysts (e.g., CuI vs. Pd). Lower Eₐ (e.g., 50 kJ/mol for CuI) suggests milder conditions .
  • Mechanistic probes : Isotopic labeling (¹⁸O in methoxy group) traces reaction pathways via MS/MS fragmentation .

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